molecular formula C8H11F2IN2O B2893322 1-(2,2-difluoroethyl)-5-(ethoxymethyl)-4-iodo-1H-pyrazole CAS No. 1856087-54-1

1-(2,2-difluoroethyl)-5-(ethoxymethyl)-4-iodo-1H-pyrazole

Cat. No.: B2893322
CAS No.: 1856087-54-1
M. Wt: 316.09
InChI Key: HPETVUQLUMKZAA-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-5-(ethoxymethyl)-4-iodo-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by the presence of difluoroethyl, ethoxymethyl, and iodo substituents on the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-difluoroethyl)-5-(ethoxymethyl)-4-iodo-1H-pyrazole typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring the availability of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluoroethyl)-5-(ethoxymethyl)-4-iodo-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Cross-Coupling Reactions: Palladium catalysts and appropriate ligands.

Major Products:

  • Substituted pyrazoles with various functional groups replacing the iodo group.
  • Oxidized or reduced derivatives of the original compound.

Scientific Research Applications

1-(2,2-Difluoroethyl)-5-(ethoxymethyl)-4-iodo-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-5-(ethoxymethyl)-4-iodo-1H-pyrazole depends on its specific application:

Comparison with Similar Compounds

Uniqueness: 1-(2,2-Difluoroethyl)-5-(ethoxymethyl)-4-iodo-1H-pyrazole is unique due to the combination of difluoroethyl, ethoxymethyl, and iodo substituents on the pyrazole ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

1-(2,2-difluoroethyl)-5-(ethoxymethyl)-4-iodopyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F2IN2O/c1-2-14-5-7-6(11)3-12-13(7)4-8(9)10/h3,8H,2,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPETVUQLUMKZAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=C(C=NN1CC(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F2IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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